Lithium cobalt(III) oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium cobalt(III) oxide, also known as LiCoO2, is a compound composed of lithium, cobalt, and oxygen atoms. It is a type of lithium-ion battery cathode material, and is used in many consumer electronics and medical devices. LiCoO2 has a number of unique properties that make it ideal for use in batteries, including its high energy density, low self-discharge rate, and long cycle life. The compound has also been studied for its potential applications in fuel cells, solar cells, and other energy storage devices.

Scientific Research Applications

Electrode Material for Microbatteries

LiCoO2 thin films prepared by radio frequency magnetron sputtering show potential as positive electrode materials in microbatteries. These films exhibit different formal oxidation states of cobalt and environments for lithium ions, with an overcontent of oxygen, which could influence their electrochemical properties (Dupin et al., 2001).

Rechargeable Batteries

Thin-film LiCoO2 is used in rechargeable batteries, with cell capacity reaching up to 0.16 Ah/g. The microstructure of these films, affected by different reaction conditions and precursors, plays a crucial role in the electrochemical performance of the cells (Chang et al., 1995).

Recycling of LIB Cathode Materials

LiCoO2 is a common cathode material in lithium-ion batteries (LIBs), and its recycling is gaining interest, especially from end-of-life LIBs. A green, cheap, and safe approach using deep-eutectic solvents for leaching cobalt from LiCoO2 has been proposed, avoiding the formation of toxic gases and achieving a high recovery yield of cobalt (Peeters et al., 2020).

Anode Materials for Li-ion Batteries

Cobalt oxides like CoO and Co3O4 demonstrate stable reversible lithium storage capacity, making them suitable as anode materials for lithium-ion batteries. The reactivity of these materials is attributed to the nanosized lithiation products (Wang et al., 2002).

High-Capacity Electrode Material

Modification of LiCoO2 particles has been explored to increase their capacity as electrode materials for lithium-ion batteries. For example, rotor blade grinding and re-annealing of these particles have led to significant improvements in their electrochemical properties (Chadwick et al., 2006).

Cobalt and Lithium Recycling from LIBs

Cobalt and lithium, the key components of LiCoO2 in LIBs, can be effectively recovered using various methods, such as mechanochemical reduction processes. This approach has been shown to facilitate the extraction of these metals from waste LIBs (Guan et al., 2017).

Enhanced Capacity and Stability

Doping techniques, like lanthanum and aluminum doping in LiCoO2, have been developed to increase its capacity and stability, especially at high cut-off voltages. This technique helps in facilitating Li+ diffusion and suppressing phase transitions during cycling (Liu et al., 2018).

Mechanism of Action

Target of Action

Lithium cobalt(III) oxide (LiCoO2), also known as lithium cobaltate or lithium cobaltite, is a chemical compound that is commonly used in the positive electrodes of lithium-ion batteries . The primary targets of this compound are the lithium-ion batteries where it serves as a cathode material .

Mode of Action

The structure of LiCoO2 consists of layers of monovalent lithium cations (Li+) that lie between extended anionic sheets of cobalt and oxygen atoms . The cobalt atoms are formally in the trivalent oxidation state (Co3+) and are sandwiched between two layers of oxygen atoms (O2−) . During the operation of lithium-ion batteries, LiCoO2 undergoes redox reactions, which involve the transfer of electrons. These reactions are crucial for the functioning of the battery .

Biochemical Pathways

These interactions induce the release of Co2+ ions and alter the redox state of these biologically important transporters .

Pharmacokinetics

The term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs within the body The ‘absorption’ can be thought of as the uptake of lithium ions during the charging process, ‘distribution’ as the movement of these ions within the battery, ‘metabolism’ as the redox reactions occurring at the electrodes, and ‘excretion’ as the release of energy during discharge. The exact properties depend on various factors such as the design of the battery and the operating conditions .

Result of Action

The result of the action of LiCoO2 in a lithium-ion battery is the storage and release of electrical energy. During the charging process, lithium ions are intercalated into the LiCoO2 structure, and during discharge, these ions are released, generating an electric current . The interaction of LiCoO2 with NADH and GSH induces the release of Co2+ ions and alters the redox state of these biologically important transporters .

Action Environment

The action of LiCoO2 is influenced by various environmental factors. For instance, the performance of a lithium-ion battery can be affected by temperature, with extreme temperatures potentially leading to reduced performance or even failure. Additionally, the presence of moisture can lead to the degradation of LiCoO2, affecting the lifespan and performance of the battery . In a biological environment, the presence of molecules like NADH and GSH can lead to redox reactions with LiCoO2 .

Safety and Hazards

Future Directions

A roadmap for 2030 primarily focuses on lithium-based technologies that use modified nickel cobalt manganese oxide (NMC) materials . The optimized NMC811 has a higher nickel content and a lower cobalt content, in combination with carbon/silicon composite materials that have a high capacitive anode .

Biochemical Analysis

Biochemical Properties

Lithium Cobalt(III) Oxide has been found to interact with various biomolecules, primarily through the generation of reactive oxygen species (ROS). The ROS generated by this compound can induce oxidative stress in cells, leading to changes in the expression of oxidative stress genes .

Cellular Effects

The oxidative stress induced by this compound can have significant effects on cellular processes. It has been shown to cause DNA breakage and changes in gene expression in B. subtilis, a model bacterium . These effects are not solely due to the Co ions released by the compound, but also involve the generation of ROS .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of ROS and the release of Co ions. The ROS generated by the compound can cause DNA damage and changes in gene expression . The Co ions released by the compound can also have biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, freshly suspended this compound nanoparticles have been found to generate ROS primarily through H2O2 production. After 48 hours, the generation of H2O2 subsides, and higher concentrations of Co ions are released .

Metabolic Pathways

Given its ability to generate ROS and release Co ions, it is likely that the compound could interact with various enzymes and cofactors and potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its nanoscale size and its ability to generate ROS and release Co ions, it is likely that the compound could interact with various transporters or binding proteins .

Subcellular Localization

Given its nanoscale size and its ability to generate ROS and release Co ions, it is likely that the compound could be directed to specific compartments or organelles within the cell .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Lithium cobalt(III) oxide can be achieved through a solid-state reaction method.", "Starting Materials": ["Lithium oxide", "Cobalt(III) oxide"], "Reaction": [ "Mix Lithium oxide and Cobalt(III) oxide in a stoichiometric ratio", "Grind the mixture thoroughly to ensure homogeneity", "Place the mixture in a furnace and heat to 700-800°C for several hours", "Cool the product to room temperature", "Wash the product with distilled water to remove any impurities", "Dry the product at 100°C for several hours" ] } | |

CAS RN |

12190-79-3 |

Molecular Formula |

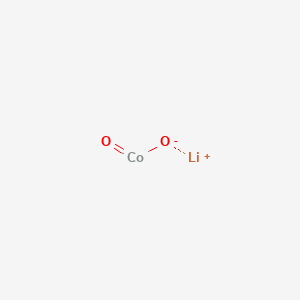

CoLiO2 |

Molecular Weight |

97.9 g/mol |

IUPAC Name |

lithium;cobalt(3+);oxygen(2-) |

InChI |

InChI=1S/Co.Li.2O/q+3;+1;2*-2 |

InChI Key |

LSZLYXRYFZOJRA-UHFFFAOYSA-N |

Isomeric SMILES |

[Li+].[O-][Co]=O |

SMILES |

[Li+].[O-][Co]=O |

Canonical SMILES |

[Li+].[O-2].[O-2].[Co+3] |

Other CAS RN |

12190-79-3 |

physical_description |

DryPowde |

Pictograms |

Irritant; Health Hazard |

synonyms |

Li(x)CoO2 lithium cobalt oxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.